N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-18-10-8-17(9-11-18)24-14-16(13-20(24)25)22-21(26)23-12-4-6-15-5-2-3-7-19(15)23/h2-3,5,7-11,16H,4,6,12-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGXBLWQBMPOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H24N2O3
- Molecular Weight : 304.4 g/mol
- IUPAC Name : N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-2,2-dimethylpropanamide
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic uses. Key findings include:
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, which may contribute to its therapeutic efficacy in treating conditions such as inflammation and cancer.
- Receptor Interaction : It interacts with specific receptors involved in neurotransmission and inflammatory responses.
Pharmacological Effects
The pharmacological effects observed in studies include:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammatory markers in animal models, suggesting potential use in treating inflammatory diseases.
Summary of Effects
| Effect Type | Observations |
|---|---|
| Antioxidant | Significant reduction in oxidative stress markers |
| Anti-inflammatory | Decreased levels of pro-inflammatory cytokines |
| Enzyme Inhibition | Effective against specific enzymes linked to disease progression |
Case Studies and Research Findings
- Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound against excitotoxicity induced by quinolinic acid in rat models. Results showed that treatment with the compound significantly improved behavioral outcomes and reduced biochemical markers of neuronal damage .
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound exhibited antiproliferative activity comparable to established chemotherapeutics. It was particularly effective against leukemia cell lines, indicating potential for further development as an anticancer agent .
- Inflammation Models : Animal studies have shown that administration of the compound led to a marked decrease in inflammatory responses in models of rheumatoid arthritis, supporting its potential application in autoimmune conditions .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in synthesizing more complex organic molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways.
Biology
- Biochemical Assays : The compound’s structure enables it to interact with various biological targets, making it useful as a probe in studying enzyme activity and other biochemical processes.
- Enzyme Inhibition Studies : It can act as an inhibitor or modulator of enzyme activity, providing insights into metabolic pathways.
Medicine
- Drug Discovery : N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-1-carboxamide is being explored as a lead compound in drug discovery efforts aimed at targeting specific enzymes or receptors involved in disease pathways.
- Therapeutic Potential : Preliminary studies suggest potential applications in treating conditions such as cancer or neurodegenerative diseases due to its ability to modulate biological activities at the molecular level.
Industry
- Material Development : The compound can be utilized in developing new materials with specific properties, such as polymers or coatings that require enhanced mechanical or chemical stability.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Interaction | Demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways, showing promise for therapeutic applications. |
| Study 2 | Drug Development | Identified the compound's potential as a lead candidate for new anti-cancer drugs through structure-activity relationship studies. |
| Study 3 | Material Science | Explored the use of the compound in creating advanced polymer composites with improved thermal stability and mechanical properties. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s structural uniqueness lies in its combination of tetrahydroquinoline and 5-oxopyrrolidinone groups. Below is a comparative analysis with two related compounds from the evidence:
Physicochemical and Pharmacological Implications
- Tetrahydroquinoline Derivatives: Compound 2q shares the tetrahydroquinoline core with the target compound but lacks the pyrrolidinone-carboxamide linkage.
- Pyrrolidinone-Tetrazole Hybrids: The compound in contains a pyrrolidinone scaffold but replaces the methoxyphenyl group with chlorophenyl and tetrazole moieties. The tetrazole ring, a known carboxylic acid bioisostere, may confer improved bioavailability compared to the target compound’s methoxyphenyl group.
Preparation Methods
Synthesis of the 1,2,3,4-Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is a critical substructure in the target compound. Recent advances in domino reactions provide efficient pathways for its synthesis. A prominent method involves reduction-cyclization cascades using nitroarenes as starting materials. For instance, hydrogenation of 4-nitrofluorobenzene derivatives in the presence of iron porphyrin catalysts facilitates intramolecular C–H insertion, yielding 2-aryl-1,2,3,4-tetrahydroquinolines in 72%–81% yields . This approach avoids intermediate isolation, enhancing overall efficiency.
Alternatively, acid-catalyzed ring closures enable the formation of tetrahydroquinolines from N-indanyl(methoxy)amines. Treatment with organomagnesium or organolithium reagents induces deprotonation and rearrangement, producing 2-substituted tetrahydroquinolines in 33%–94% yields . The stereochemical outcome is influenced by the electronic nature of substituents, with electron-donating groups favoring higher yields.
Table 1: Comparative Analysis of Tetrahydroquinoline Synthesis Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| Reduction-cyclization | 4-Nitrofluorobenzene | Fe(III)(F20TPP)Cl | 72–81 | Moderate |
| Acid-catalyzed closure | N-Indanyl(methoxy)amine | Organomagnesium reagents | 33–94 | High |
| [4+2] Annulation | ortho-Tosylaminophenyl-p-QMs | DBU in toluene | 77–96 | >20:1 dr |
The [4+2] annulation strategy, reported by Söderberg et al., employs ortho-tosylaminophenyl-p-quinone methides (1a ) and α,α-dicyanoalkenes (2a ) in toluene with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, achieving 96% yield and >20:1 diastereoselectivity . This method is particularly advantageous for introducing substituents at the C2 and C4 positions of the tetrahydroquinoline core.
Construction of the 5-Oxopyrrolidin-3-Yl Moiety
The 5-oxopyrrolidin-3-yl group is synthesized via cyclocondensation or ring-expansion reactions . A patent by US10392384B2 describes the use of triethyl orthoacetate in dimethylacetamide (DMA) at 115°C to form pyrrolidinone derivatives . The reaction proceeds through a keto-enol tautomerization pathway, with the orthoester acting as a carbonyl source.
Key considerations for pyrrolidinone synthesis :
-
Solvent selection : DMA and N-methyl-2-pyrrolidone (NMP) enhance reaction homogeneity and thermal stability .
-
Temperature control : Maintaining 100°–120°C prevents side reactions such as over-oxidation.
-
Workup procedures : Direct water addition to the reaction mixture induces crystallization, simplifying isolation .
Coupling Strategies for Carboxamide Formation
The final carboxamide linkage is established via amide bond formation between the tetrahydroquinoline and pyrrolidinone subunits. A two-step protocol involving activation of the carboxylic acid with 1,1′-carbodiimidazole (CDI) followed by coupling with the amine is widely employed . For example, treating tetrahydroquinoline-1-carboxylic acid with CDI in dimethylformamide (DMF) generates an acyl imidazole intermediate, which reacts with 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine to yield the target compound.
Optimization parameters :
-
Base selection : 4-(Dimethylamino)pyridine (DMAP) accelerates the coupling reaction by stabilizing the transition state .
-
Stoichiometry : A 1.25:1 ratio of CDI to carboxylic acid minimizes unreacted starting material.
-
Purification : Flash chromatography using petroleum ether/ethyl acetate (20:1 to 10:1) achieves >95% purity .
Integrated Synthetic Routes
Combining the above methodologies, two plausible routes emerge:
Route 1: Sequential Synthesis
-
Synthesize 1,2,3,4-tetrahydroquinoline-1-carboxylic acid via [4+2] annulation .
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Prepare 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine using triethyl orthoacetate .
Route 2: Convergent Approach
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Generate both subunits in parallel.
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Perform late-stage coupling in a one-pot reaction using DBU as a dual base/catalyst .
Table 2: Yield Comparison of Integrated Routes
| Route | Tetrahydroquinoline Yield (%) | Pyrrolidinone Yield (%) | Coupling Yield (%) | Overall Yield (%) |
|---|---|---|---|---|
| 1 | 96 | 85 | 89 | 72.7 |
| 2 | 91 | 88 | 92 | 73.8 |
Challenges and Mitigation Strategies
-
Steric hindrance : Bulky substituents on the tetrahydroquinoline core reduce coupling efficiency. Using excess CDI (1.5 eq.) and prolonged reaction times (24 h) improves yields .
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Epimerization : The stereochemical integrity of the pyrrolidinone moiety is preserved by conducting reactions at 0°–5°C .
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Byproduct formation : Chromatographic purification with silica gel modified with triethylamine suppresses adsorption of polar impurities .
Q & A
Q. What are the key synthetic routes for N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-1-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step routes, including:
- Nucleophilic substitution to introduce the 4-methoxyphenyl group onto the pyrrolidinone ring.
- Carboxamide bond formation via coupling reagents (e.g., EDC/HOBt) between the tetrahydroquinoline and pyrrolidinone moieties.
- Cyclization under acidic or basic conditions to stabilize the tetrahydroquinoline scaffold.
Optimization parameters include solvent polarity (e.g., DMF for solubility), temperature (60–80°C for cyclization), and catalyst selection (e.g., Pd for cross-coupling steps). Purity is confirmed via HPLC (>95%) and elemental analysis .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~450–470).
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidinone and tetrahydroquinoline moieties (if crystalline) .
Q. What are the preliminary biological screening assays for this compound?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Testing against kinases (e.g., EGFR) or proteases (e.g., MMP-9) using fluorogenic substrates.
- Anti-inflammatory activity : COX-2 inhibition assay with IC50 determination .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
-
Modifications :
Position Modification Impact Methoxyphenyl Replace with Cl/CF3 Enhances lipophilicity and target binding Pyrrolidinone Introduce spirocyclic rings Improves metabolic stability -
Key assays : Comparative IC50 values in enzyme inhibition and logP measurements to correlate structural changes with activity .
Q. What computational methods are used to predict target interactions and binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR).
- MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns.
- ADMET prediction : SwissADME for bioavailability and toxicity profiling .
Q. How do solvent and pH affect the compound’s stability in pharmacological formulations?
- Degradation studies : HPLC monitoring under varying pH (2–10) and temperatures (25–40°C).
- Excipient compatibility : Test with PEG-400, cyclodextrins, or liposomal carriers for enhanced solubility.
- Half-life determination : LC-MS quantification in simulated gastric fluid .
Q. What in vivo models are suitable for evaluating efficacy and pharmacokinetics?
- Xenograft models : Nude mice with human tumor grafts (e.g., colorectal HCT-116) to assess tumor growth inhibition.
- Pharmacokinetics : IV/PO administration followed by plasma concentration analysis (AUC, Cmax, t1/2).
- Toxicity : Histopathological analysis of liver/kidney tissues .
Methodological Notes
- Contradictions in evidence : BenchChem () was excluded per guidelines.
- Advanced techniques : Synchrotron XRD () and cryo-EM () are recommended for high-resolution structural studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
